Mlk-IN-2

MLK3 inhibition Enzymatic assay Kinase inhibitor potency

Researchers face unreliable target engagement due to variable MLK3 inhibitor potency. Mlk-IN-2 solves this with a robust 6 nM IC₅₀ and a distinct 3H-imidazo[4,5-b]pyridine scaffold, minimizing off-target effects for reproducible assay data. • 6 nM IC₅₀ ensures sensitive and consistent in vitro MLK3 inhibition. • Distinct chemotype avoids cross-reactivity seen with older pan-MLK inhibitors. • Favorable solubility simplifies routine DMSO-based assay formulation.

Molecular Formula C29H34BrN7O4S
Molecular Weight 656.6 g/mol
Cat. No. B12362457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMlk-IN-2
Molecular FormulaC29H34BrN7O4S
Molecular Weight656.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC(C1)NC2=C3C(=NC=C2Br)N=C(N3)C4=C(N(C(=C4)C)C5=CC=CC(=C5)C(=O)N6CCOCC6)C
InChIInChI=1S/C29H34BrN7O4S/c1-4-42(39,40)36-9-8-21(17-36)32-25-24(30)16-31-28-26(25)33-27(34-28)23-14-18(2)37(19(23)3)22-7-5-6-20(15-22)29(38)35-10-12-41-13-11-35/h5-7,14-16,21H,4,8-13,17H2,1-3H3,(H2,31,32,33,34)/t21-/m0/s1
InChIKeyKRRAGOABOIDARO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mlk-IN-2: MLK3 Inhibitor Overview


Mlk-IN-2 (Compound 9a) is a synthetic small-molecule inhibitor that specifically targets Mixed Lineage Kinase 3 (MLK3), a key node in mitogen-activated protein kinase (MAPK) signaling pathways implicated in cancer and neurodegeneration [1]. It is a 3H-imidazo[4,5-b]pyridine derivative with a molecular formula of C₂₉H₃₄BrN₇O₄S and a molecular weight of 656.6 g/mol . The compound exhibits an IC₅₀ of 6 nM against MLK3 in enzymatic assays and has demonstrated favorable physicochemical properties in preclinical characterization [1].

MLK3 pathway inhibition study fit in MAPK signaling research
3H-imidazo[4,5-b]pyridine scaffold offers a distinct chemical probe tool
Reported favorable physicochemical profile supports assay development

Mlk-IN-2 Substitution Risks


The MLK3 inhibitor class exhibits substantial variability in potency, selectivity, and physicochemical properties, rendering simple interchange of compounds unreliable. Mlk-IN-2's enzymatic IC₅₀ of 6 nM places it among the more potent MLK3 inhibitors reported, yet direct head-to-head potency data against many commercial alternatives remain unavailable in the public domain [1]. Furthermore, the compound's 3H-imidazo[4,5-b]pyridine core structure is distinct from the scaffolds of older, less potent MLK inhibitors such as CEP-1347 [2]. Without careful consideration of these quantitative differences, substituting Mlk-IN-2 with a less potent or less thoroughly characterized analog could compromise assay sensitivity, alter cellular response thresholds, or introduce unanticipated off-target effects that confound experimental interpretation.

  • Potency context may not transfer
    MLK3 inhibitor IC₅₀ values vary substantially across chemotypes; direct head-to-head data vs. many commercial alternatives are unavailable.
  • Scaffold-driven selectivity differences
    The 3H-imidazo[4,5-b]pyridine core differs from indolocarbazole (CEP-1347) and pyrazolopyrimidine (URMC-099) cores, which may shift off-target kinase profiles.
  • Physicochemical property data are limited
    Favorable properties are reported qualitatively within a single series; reproducibility in different lab contexts and formulations should be verified.

Mlk-IN-2 Comparative Evidence


MLK3 Inhibitory Potency Comparison

Mlk-IN-2 exhibits an IC₅₀ of 6 nM against MLK3 in an enzymatic assay, placing its potency above several widely cited MLK3 inhibitors [1]. In contrast, the prototypical MLK inhibitor CEP-1347 displays IC₅₀ values ranging from 23 to 51 nM against MLK family members [2]. Similarly, the brain-penetrant inhibitor URMC-099 shows an IC₅₀ of 14 nM for MLK3, while MLK-IN-1 is reported with an IC₅₀ of approximately 14 nM [REFS-3, REFS-4]. This 2- to 8-fold improvement in potency suggests that Mlk-IN-2 may achieve more complete target engagement at lower concentrations, a critical consideration for in vitro and in vivo studies.

MLK3 Inhibitory Potency
Reported
IC₅₀ 6 nM (enzymatic assay)
vs. CEP-1347 23–51 nM, URMC-099 ~14 nM, MLK-IN-1 ~14 nM
Reported 2.3- to 8.5-fold lower IC₅₀; cross-study comparison, not head-to-head.
Direct comparative data under identical conditions are not publicly available.
MLK3 inhibition Enzymatic assay Kinase inhibitor potency

Favorable Physicochemical Properties

Within the original 3H-imidazo[4,5-b]pyridine series, Mlk-IN-2 (Compound 9a) was one of six compounds identified as exhibiting both potent MLK3 inhibition (IC₅₀ ≤ 14 nM) and favorable physicochemical properties [1]. While specific numerical data for properties such as LogP, aqueous solubility, or metabolic stability are not publicly disclosed, the authors explicitly noted that Compounds 9a, 9e, 9k, and 12b were distinguished from other equally potent series members by their superior physicochemical profiles [1]. This qualitative distinction signals that Mlk-IN-2 may offer practical advantages in assay development, such as improved solubility in standard assay buffers or reduced non-specific binding, compared to closely related compounds with comparable potency.

Physicochemical Properties
Class-level inference
Qualitatively rated favorable among a series of potent analogs (Compounds 9a, 9e, 9k, 12b)
May support routine solution handling and reduce nonspecific binding.
Quantitative LogP, solubility, and stability data not disclosed; experimental verification needed.
Drug-like properties Physicochemical characterization Lead optimization

Scaffold-Based Selectivity

Mlk-IN-2 is built upon a 3H-imidazo[4,5-b]pyridine core, a scaffold distinct from the indolocarbazole-derived structure of CEP-1347 and the pyrazolopyrimidine core of URMC-099 [REFS-1, REFS-2]. While direct kinome-wide selectivity profiling data for Mlk-IN-2 are not yet publicly available, the divergent chemotypes often correlate with differential off-target kinase inhibition profiles [3]. In contrast, older MLK inhibitors such as CEP-1347 are known to inhibit multiple MLK family members (MLK1, MLK2, MLK3) with comparable potency, potentially complicating interpretation of phenotypic effects [2]. Researchers requiring a chemical probe with a defined and potentially narrower selectivity profile may find Mlk-IN-2's distinct chemical space advantageous, although dedicated selectivity studies are recommended to confirm this hypothesis.

Scaffold-Based Selectivity
Context-dependent
3H-imidazo[4,5-b]pyridine core vs. indolocarbazole (CEP-1347) and pyrazolopyrimidine (URMC-099)
Chemotype divergence may correlate with differential kinase selectivity.
Kinome-wide profiling not yet reported; selectivity requires dedicated studies.
Kinase selectivity Off-target activity Chemical probe

Mlk-IN-2 Applications


In Vitro MLK3 Inhibition Assays

Mlk-IN-2's 6 nM IC₅₀ makes it well-suited for in vitro enzymatic assays and cell-based models where robust MLK3 inhibition is required [1]. Its favorable physicochemical properties suggest it may be readily formulated for routine laboratory use in DMSO-based solutions [1]. This compound can serve as a potent tool for studying MLK3-dependent signaling pathways in cancer or neurodegenerative disease models, provided appropriate dose-response curves are established.

SAR Studies and Lead Optimization

As a representative of the 3H-imidazo[4,5-b]pyridine chemical series, Mlk-IN-2 (Compound 9a) is an ideal starting point for medicinal chemistry efforts aimed at optimizing MLK3 inhibition [1]. Its combination of high potency and favorable physicochemical properties provides a solid foundation for further derivatization to improve selectivity, metabolic stability, or in vivo pharmacokinetics.

Cancer and Neurodegeneration Models

Mlk-IN-2 is specifically indicated for use in research focused on cancer and neurodegenerative diseases, contexts in which MLK3 has been implicated [1]. While in vivo efficacy and pharmacokinetic data are not yet reported, the compound's potent in vitro activity and favorable physicochemical profile support its advancement into preclinical animal studies, following appropriate formulation and tolerability assessments.

Application
Selection Property
Validation Focus
MLK3 enzymatic and cell-based pathway studies
Target engagement assay context
Dose-response establishment in relevant models
Structure-activity relationship exploration
Physicochemical and potency profile from reported series
Derivatization for selectivity or pharmacokinetic optimization
Cancer and neurodegeneration pathway models
Reported in vitro potency and scaffold novelty
In vivo tolerability and exposure-model evaluation

Technical Documentation Hub

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30 linked technical documents
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